molecular formula C15H12N2OS B2955066 N-(Benzo[d]thiazol-2-ylmethyl)benzamide CAS No. 117998-90-0

N-(Benzo[d]thiazol-2-ylmethyl)benzamide

Cat. No.: B2955066
CAS No.: 117998-90-0
M. Wt: 268.33
InChI Key: PYQZKWAXOBMOAR-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-ylmethyl)benzamide (CAS 117998-90-0) is a benzothiazole-based compound provided For Research Use Only. This scaffold is recognized in medicinal chemistry for its diverse pharmacological potential, particularly in the development of novel anti-infective and neuroprotective agents. Recent studies highlight the promise of this compound and its structural analogs. A key area of investigation is its role as a quorum sensing inhibitor against Pseudomonas aeruginosa . One study found that the N-(benzo[d]thiazol-2-yl)benzamide scaffold exhibited superior anti-quorum sensing activity compared to salicylic acid, a standard reference, suggesting its value in disrupting bacterial communication and biofilm formation as an alternative to conventional antibiotics . Furthermore, related benzothiazole derivatives have been designed as dual-target inhibitors for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), representing a modern approach to addressing multifactorial diseases like Alzheimer's . Some of these derivatives have shown potent IC50 values in the nanomolar range, indicating strong inhibitory activity . The research value of this chemotype is further supported by in-depth computational analyses. Studies on closely related N-(benzo[d]thiazol-2-yl)benzamide isomers have included comprehensive characterization via NMR and FT-IR, density functional theory (DFT) calculations, and molecular docking simulations to understand their binding interactions with biological targets like bovine serum albumin (BSA) and DNA . These analyses confirm that such compounds possess favorable pharmacokinetic profiles, with predicted potential for oral bioavailability and blood-brain barrier penetration, making them suitable candidates for central nervous system (CNS) drug discovery . Researchers can leverage this compound as a key synthetic intermediate or pharmacophore for developing new therapeutic agents in these critical areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZKWAXOBMOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzo D Thiazol 2 Ylmethyl Benzamide and Its Analogues

General Synthetic Approaches to N-(Benzo[d]thiazol-2-ylmethyl)benzamide Scaffolds

The construction of the this compound scaffold can be approached through several convergent or linear synthetic strategies. The key disconnections for retrosynthetic analysis are typically at the amide bond and the bond connecting the methylene (B1212753) linker to the benzothiazole (B30560) ring.

Amidation is a fundamental reaction in the synthesis of the target compound and its analogues. This step typically involves the formation of the amide bond between a benzoyl derivative and an amine. In the context of this compound synthesis, this translates to the reaction of (benzo[d]thiazol-2-yl)methanamine with a benzoic acid derivative.

Common coupling strategies include the use of activating agents for the carboxylic acid, such as carbodiimides, or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. For instance, N-(benzo[d]thiazol-2-yl)benzamide analogues have been synthesized by reacting 2-aminobenzothiazole (B30445) with various substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as toluene (B28343) mdpi.com. This method can be adapted by using (benzo[d]thiazol-2-yl)methanamine as the amine component.

Another widely used method is the N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling between a carboxylic acid and an amine nih.gov. This approach is effective for forming amide bonds under mild conditions. The reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the amine. This strategy is particularly useful when dealing with sensitive functional groups that might not be compatible with the conditions required for acyl chloride formation. A general representation of these amidation reactions is depicted in the table below.

Amine ReactantAcylating AgentCoupling/Activating AgentProductReference
2-Aminobenzothiazoleo-Nitrobenzoyl chlorideTriethylamineN-(Benzo[d]thiazol-2-yl)-o-nitrobenzamide mdpi.com
2-AminobenzothiazoleFlurbiprofenDCCN-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide nih.gov
(Benzo[d]thiazol-2-yl)methanamineBenzoic acidDCC or other coupling agentsThis compound(Plausible)

The formation of the benzothiazole ring is a critical step in the synthesis of the target scaffold. The most common and versatile method for constructing the benzothiazole nucleus is the condensation of 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. This reaction, often carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, leads to the formation of 2-substituted benzothiazoles mdpi.com.

For the synthesis of this compound, a precursor such as 2-chloroacetic acid can be reacted with 2-aminothiophenol to yield 2-(chloromethyl)benzo[d]thiazole, a key intermediate acs.org. The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to afford the benzothiazole ring.

Various catalysts and reaction conditions have been explored to improve the efficiency and environmental friendliness of this transformation. For example, the use of milder catalysts and solvent-free conditions has been reported for the synthesis of benzothiazole derivatives mdpi.com.

The introduction of the methylene linker is a pivotal step that differentiates this compound from its analogues that lack this spacer. A common strategy involves the synthesis of 2-(chloromethyl)benzo[d]thiazole as a key building block acs.org. This intermediate can then undergo nucleophilic substitution reactions with a variety of nitrogen-containing nucleophiles to introduce the foundation for the benzamide (B126) moiety.

For example, 2-(chloromethyl)benzo[d]thiazole can be reacted with a protected form of ammonia, such as hexamethylenetetramine (in the Duff reaction) or phthalimide (B116566) (in the Gabriel synthesis), followed by hydrolysis to yield (benzo[d]thiazol-2-yl)methanamine. This primary amine can then be acylated with benzoyl chloride or benzoic acid (using a coupling agent) to form the final this compound product.

Alternatively, the benzamide nitrogen itself can act as the nucleophile. For instance, benzamide can be deprotonated with a suitable base to form a nucleophile that can displace the chloride from 2-(chloromethyl)benzo[d]thiazole. This would directly form the target compound in a single step from the key intermediate. A study on the synthesis of N-(benzo[d]thiazol-2-ylmethyl)-4-(substituted)piperazine-1-carbothioamides demonstrated the feasibility of nucleophilic substitution on a methylene linker at the 2-position of the benzothiazole ring researchgate.net.

Specific Reaction Pathways and Optimization

The synthesis of this compound and its analogues can be achieved through various specific pathways, which are often optimized to enhance yield and purity. These pathways can be broadly categorized into multi-step protocols and those employing catalytic methods.

A logical multi-step synthesis of this compound would commence with the formation of the benzothiazole ring, followed by the elaboration of the side chain at the 2-position.

A representative multi-step protocol can be outlined as follows:

Synthesis of 2-(Chloromethyl)benzo[d]thiazole: This key intermediate can be prepared by the reaction of 2-aminothiophenol with chloroacetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures acs.org.

Synthesis of (Benzo[d]thiazol-2-yl)methanamine: The 2-(chloromethyl)benzo[d]thiazole can be converted to the corresponding amine through various methods, such as the Gabriel synthesis (reaction with potassium phthalimide followed by hydrazinolysis) or by reaction with sodium azide (B81097) followed by reduction.

Amidation: The final step involves the acylation of (benzo[d]thiazol-2-yl)methanamine with benzoyl chloride in the presence of a base, or with benzoic acid using a coupling agent like DCC, to yield this compound.

Each step in this protocol can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time to maximize the yield and minimize the formation of byproducts.

Catalytic methods play a significant role in the efficient synthesis of benzothiazole derivatives. As mentioned earlier, DCC is a widely used catalyst for mediating the formation of amide bonds. In the synthesis of N-(benzo[d]thiazol-2-yl)benzamide analogues, DCC has been successfully employed to couple 2-aminobenzothiazole with carboxylic acids in high yields nih.gov. This method offers the advantage of mild reaction conditions and avoids the need for the preparation of highly reactive acyl chlorides.

Copper acetate (B1210297) has been utilized as a catalyst in the synthesis of 2-substituted benzothiazoles. For instance, a copper-catalyzed one-pot synthesis of 2-substituted benzothiazoles from 2-iodoanilines, benzyl (B1604629) chlorides, and elemental sulfur has been reported researchgate.net. While this specific example does not directly produce the target compound, it highlights the utility of copper catalysis in the formation of the benzothiazole core. Copper catalysts are often favored due to their low cost and broad functional group tolerance. The table below summarizes some catalytic methods used in the synthesis of related compounds.

Reaction TypeCatalystReactantsProductReference
Amide CouplingDCC2-Aminobenzothiazole, FlurbiprofenN-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide nih.gov
Benzothiazole FormationCopper Acetate2-Iodoaniline, Benzyl chloride, Sulfur2-Arylbenzothiazole researchgate.net

Structure Activity Relationship Sar Studies of N Benzo D Thiazol 2 Ylmethyl Benzamide Analogues

Systematic Modifications to the Benzothiazole (B30560) Ring System

The benzothiazole ring is a key component of the N-(benzo[d]thiazol-2-ylmethyl)benzamide scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. Studies on related benzothiazole-containing compounds have demonstrated that the nature and position of substituents on this bicyclic system can significantly impact potency and selectivity.

Research has shown that the introduction of various substituents at the 6-position of the benzothiazole ring can lead to notable changes in activity. For instance, in a series of N-(6-substituted-benzo[d]thiazol-2-yl) amides, modifications at this position were found to be critical. While direct SAR studies on this compound are limited, findings from analogous series suggest that both electron-donating and electron-withdrawing groups at this position can influence biological outcomes. For example, the presence of a chloro group at the 6-position has been explored in various benzothiazole derivatives for its potential to enhance anti-inflammatory activities.

Furthermore, the electronic properties of substituents on the benzothiazole ring are a determining factor. In related benzothiazole-hydrazone analogues, it was observed that electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) tended to increase antibacterial activity. nih.gov Conversely, electron-withdrawing groups like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) were found to enhance antifungal activity. nih.gov These findings suggest that for this compound analogues, the desired biological target may dictate the optimal electronic nature of the substituent on the benzothiazole ring.

The following table summarizes the influence of substituents on the benzothiazole ring in related analogue series.

Substituent Position Substituent Observed Effect on Activity Compound Series
6Chloro (-Cl)Explored for anti-inflammatory potentialN-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamides researchgate.net
GeneralElectron-donating (-OH, -OCH3)Increased antibacterial activityBenzo[d]thiazole-hydrazones nih.gov
GeneralElectron-withdrawing (-Cl, -NO2, -F, -Br)Increased antifungal activityBenzo[d]thiazole-hydrazones nih.gov

Variations in the Benzamide (B126) Phenyl Ring Substituents

The benzamide phenyl ring is another critical region for structural modification in the this compound scaffold. The nature, position, and number of substituents on this ring can profoundly affect the compound's interaction with its biological target.

Studies on the closely related N-(benzo[d]thiazol-2-yl)benzamides have provided valuable insights. The functionalization of the benzamide phenyl ring with a nitro (-NO2) group has been shown to influence the compound's solid-state arrangement and electronic properties. mdpi.com The position of the nitro group (ortho, meta, or para) was found to be a key determinant of the molecular geometry and crystal packing. mdpi.com

In a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which incorporates a more complex benzamide-like moiety, substitutions on the phenyl ring were crucial for anticancer activity. nih.gov Specifically, electron-withdrawing groups were found to be favorable. For instance, compounds with chloro and nitro substitutions demonstrated significant potency against various cancer cell lines. nih.gov

The table below illustrates the impact of substitutions on the benzamide phenyl ring in related compound series.

Substituent Position Substituent Observed Effect on Activity Compound Series
Ortho, Meta, ParaNitro (-NO2)Influences molecular geometry and electronic propertiesN-(benzo[d]thiazol-2-yl)-nitrobenzamides mdpi.com
VariousChloro (-Cl), Nitro (-NO2)Enhanced anticancer activityN-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides nih.gov

Influence of the Methylene (B1212753) Linker and Substituents on Biological Potency

The methylene linker (-CH2-) connecting the benzothiazole and benzamide moieties is a distinguishing feature of the this compound scaffold. This linker provides flexibility to the molecule, allowing the two aromatic systems to adopt various spatial orientations, which can be crucial for optimal binding to a biological target.

While specific SAR studies on modifications of the methylene linker in this exact scaffold are not extensively documented, research on other classes of compounds where a linker connects two key pharmacophores has shown that the length and rigidity of the linker are critical for activity. For instance, in a series of benzothiazole derivatives designed as kinase inhibitors, the nature of the linker between the benzothiazole core and another aromatic ring was found to be a key determinant of inhibitory potency.

In the context of this compound, substitution on the methylene carbon could introduce chirality and steric bulk, which would be expected to have a significant impact on biological activity. The introduction of a methyl group, for example, would create a stereocenter and could lead to stereoselective interactions with the target. However, detailed studies on such modifications within this specific compound class are needed to establish a clear SAR.

Pharmacophore Features and Key Structural Determinants for Activity

Based on the available data for this compound and related analogues, a general pharmacophore model can be proposed. The key structural determinants for biological activity appear to be:

The Benzamide Moiety: The amide linkage is a key structural feature, with the N-H group often acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. The phenyl ring of the benzamide can participate in hydrophobic or pi-stacking interactions.

The Methylene Linker: This flexible linker allows for the correct spatial orientation of the benzothiazole and benzamide moieties to fit into the binding site of the target.

Substituents on the Aromatic Rings: As discussed in the preceding sections, substituents on both the benzothiazole and benzamide phenyl rings are critical for modulating potency, selectivity, and pharmacokinetic properties.

Molecular modeling and docking studies on related benzothiazole derivatives have helped to elucidate the binding modes and key interactions with various biological targets, including kinases and microbial enzymes. nih.govnih.gov These studies often highlight the importance of the specific arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, for effective binding.

Comparative Analysis of this compound SAR with Related Heterocyclic Scaffolds

To better understand the SAR of this compound, it is informative to compare it with related heterocyclic scaffolds such as benzimidazoles and benzoxazoles. These heterocycles share structural similarities with benzothiazole but differ in the heteroatom at the 1-position (NH for benzimidazole (B57391), O for benzoxazole (B165842), and S for benzothiazole).

Similarly, in the context of kinase inhibitors, both benzimidazole and benzothiazole cores have been successfully utilized. QSAR studies on N-(1H-benzo[d]imidazol-2-yl) acetamide (B32628) derivatives as IRAK4 inhibitors have highlighted the importance of the benzimidazole scaffold in achieving potent inhibition. ijddd.com This indicates that different heterocyclic cores can be employed to achieve similar biological outcomes, with the specific SAR for each scaffold being dependent on the target.

The following table provides a comparative overview of these related heterocyclic scaffolds.

Heterocyclic Scaffold Key Structural Feature General Biological Activities Noteworthy SAR Observations
BenzothiazoleContains a thiazole (B1198619) ring fused to a benzene (B151609) ring.Anticancer, antimicrobial, anti-inflammatory.The sulfur atom can be a key interaction point.
BenzimidazoleContains an imidazole (B134444) ring fused to a benzene ring.Anticancer, antimicrobial, kinase inhibition.The N-H group can act as a hydrogen bond donor.
BenzoxazoleContains an oxazole (B20620) ring fused to a benzene ring.Anticancer, antimicrobial.The oxygen atom can act as a hydrogen bond acceptor.

Molecular Mechanisms of Action and Biological Target Interactions of N Benzo D Thiazol 2 Ylmethyl Benzamide Derivatives

Enzyme Inhibition Profiles

Derivatives of N-(Benzo[d]thiazol-2-ylmethyl)benzamide have been investigated for their inhibitory activity against several key enzymes, demonstrating a broad spectrum of potential therapeutic applications. The following sections detail the research findings on their interactions with specific enzyme families.

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

This compound derivatives have shown notable inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. nih.gov A decline in cholinergic activity is a hallmark of neurodegenerative conditions such as Alzheimer's disease. nih.gov

One study on benzimidazole-based thiazoles, which share structural similarities with the core compound, revealed a range of inhibitory activities. The IC50 values for these derivatives against AChE were found to be between 0.10 ± 0.05 µM and 11.10 ± 0.30 µM, while for BChE, the values ranged from 0.20 ± 0.050 µM to 14.20 ± 0.10 µM. nih.gov Notably, some of these compounds exhibited greater potency than the standard drug, Donepezil. nih.gov The structure-activity relationship (SAR) analysis indicated that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity. For instance, a derivative with di-chloro substitution at the meta- and para-positions of the phenyl rings was identified as the most potent inhibitor for both AChE and BChE. nih.gov Another potent inhibitor featured a hydroxy group at the para-position of one phenyl ring and a nitro group at the ortho-position of another. nih.gov

Similarly, a series of N-phenylthiazol-2-amine derivatives were screened for their cholinesterase inhibitory activity. Among them, N-(2,3-dimethylphenyl)thiazol-2-amine emerged as the most potent inhibitor, with an IC50 value of 0.009 ± 0.002 µM for AChE and 0.646 ± 0.012 µM for BChE. nih.gov

Table 1: Cholinesterase Inhibition by this compound Derivatives and Related Compounds

Compound Target Enzyme IC50 (µM)
Benzimidazole-based thiazole (B1198619) analog 21 Acetylcholinesterase (AChE) 0.10 ± 0.05
Benzimidazole-based thiazole analog 21 Butyrylcholinesterase (BChE) 0.20 ± 0.05
Benzimidazole-based thiazole analog 16 Acetylcholinesterase (AChE) 0.20 ± 0.050
Benzimidazole-based thiazole analog 16 Butyrylcholinesterase (BChE) 0.50 ± 0.050
N-(2,3-dimethylphenyl)thiazol-2-amine (3j) Acetylcholinesterase (AChE) 0.009 ± 0.002
N-(2,3-dimethylphenyl)thiazol-2-amine (3j) Butyrylcholinesterase (BChE) 0.646 ± 0.012
Donepezil (Standard) Acetylcholinesterase (AChE) 2.16 ± 0.12
Donepezil (Standard) Butyrylcholinesterase (BChE) 4.5 ± 0.11

Monoamine Oxidase (MAO-A, MAO-B)

Monoamine oxidases (MAO) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for neurological disorders like Parkinson's disease and depression. mdpi.comnih.gov Research has shown that benzothiazole-based derivatives can act as inhibitors of both MAO-A and MAO-B.

For instance, a study of benzoxazole (B165842) derivatives, which are structurally related to benzothiazoles, identified potent MAO inhibitors. researchgate.net One compound in this series was the most potent MAO-B inhibitor with an IC50 value of 0.0023 µM. researchgate.net The same study also identified compounds with significant MAO-A inhibition, with IC50 values as low as 0.592 µM. researchgate.net Another investigation into new benzofuran–thiazolylhydrazone derivatives found a compound that showed potent inhibitory activity against the MAO-A isoenzyme, with an IC50 value of 0.073 ± 0.003 μM. nih.gov

A multitarget-directed ligand approach for Alzheimer's disease led to the development of a benzothiazole (B30560) derivative, 3s, which exhibited inhibitory activity against MAO-B with an IC50 value of 1.6 µM, in addition to its effects on cholinesterases and the histamine (B1213489) H3 receptor. nih.gov

Table 2: Monoamine Oxidase Inhibition by this compound Derivatives and Related Compounds

Compound Target Enzyme IC50 (µM)
Benzoxazole derivative 1d MAO-B 0.0023
Benzoxazole derivative 2e MAO-B 0.0033
Benzoxazole derivative 2c MAO-A 0.670
Benzoxazole derivative 2e MAO-A 0.592
Benzofuran–thiazolylhydrazone derivative MAO-A 0.073 ± 0.003
Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) MAO-B 1.6

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). eurekaselect.com Certain this compound derivatives have been evaluated for their ability to inhibit COX-1 and COX-2.

In one study, synthesized N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives were investigated. researchgate.net Compounds 10 and 11 from this series demonstrated significant inhibition of both COX-1 and COX-2, with IC50 values of 5.0 µM and 10 µM, respectively. researchgate.net Another series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives also showed promise as selective COX-2 inhibitors. derpharmachemica.com One compound from this series was found to be 379-fold more selective for COX-2 over COX-1, and another was over 465-fold more selective. derpharmachemica.com

Table 3: Cyclooxygenase Inhibition by this compound Derivatives

Compound Target Enzyme IC50 (µM) Selectivity (COX-2/COX-1)
Compound 10 COX-1 5.0 -
Compound 10 COX-2 - -
Compound 11 COX-2 10 -
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate (VI 6) COX-2 - 379-fold
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate (VI 12) COX-2 - >465-fold

Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.govmdpi.com Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.com While the direct inhibition of FAAH by this compound derivatives is not extensively documented in the reviewed literature, the broader class of benzamide-containing compounds has been explored for this activity. For instance, N-benzylbenzamide derivatives have been shown to inhibit FAAH. The search for specific inhibitory data on this compound derivatives against FAAH indicates this is an area requiring further investigation.

Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. unifi.it A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their inhibitory effects on several human (h) CA isoforms. unifi.itnih.gov

These studies revealed potent and isoform-selective inhibitors. For example, some 2-amino-substituted derivatives were found to be subnanomolar or low nanomolar inhibitors of hCA II, VII, and IX. unifi.itnih.gov The structure-activity relationship was found to be very sensitive to minor changes in the molecular scaffold. unifi.itnih.gov Another study on 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides also identified selective inhibitors of hCA II and VII. nih.gov

Table 4: Carbonic Anhydrase Inhibition by Benzo[d]thiazole-sulfonamide Derivatives

Compound Target Isoform Ki (nM)
2-Amino-benzo[d]thiazole-6-sulfonamide hCA I 78
2-Amino-benzo[d]thiazole-6-sulfonamide hCA II 8.9
2-Amino-benzo[d]thiazole-6-sulfonamide hCA VII 5.4
2-Amino-benzo[d]thiazole-6-sulfonamide hCA IX 25.4
2-Ethylamino-benzo[d]thiazole-6-sulfonamide hCA I 125
2-Ethylamino-benzo[d]thiazole-6-sulfonamide hCA II 0.78
2-Ethylamino-benzo[d]thiazole-6-sulfonamide hCA VII 0.51
2-Ethylamino-benzo[d]thiazole-6-sulfonamide hCA IX 4.3

Dihydroorotase (e.g., E. coli Dihydroorotase)

Dihydroorotase is an enzyme involved in pyrimidine (B1678525) biosynthesis, making it a potential target for antimicrobial agents. A molecular docking study investigated the binding of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides to E. coli dihydroorotase. researchgate.netresearchgate.net The study identified several compounds with promising antibacterial activity, suggesting their potential as inhibitors of this enzyme. researchgate.netresearchgate.net Specifically, compound 3a was highlighted as a potential lead molecule due to its low binding affinity in the docking simulations. researchgate.net This indicates that the this compound scaffold could be a promising starting point for the development of novel antibacterial agents targeting dihydroorotase.

Receptor Binding and Functional Modulation

The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily. nih.gov N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the ZAC. nih.gov These compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov

A notable derivative, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has been shown to be a potent and selective ZAC antagonist. nih.gov It exhibits roughly equipotent antagonism of both zinc and proton-evoked ZAC signaling, as well as spontaneous ZAC activity. nih.gov The slow onset of its channel-blocking effect suggests that its inhibition is state-dependent. nih.gov Importantly, TTFB demonstrates selectivity for ZAC, showing no significant activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.gov

CompoundIC50 Value (μM) for ZAC Inhibition
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester6.1
Analog 2b1-3
Analog 4c1-3
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)1-3

The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological functions. While direct data for this compound is limited, structurally related 2(3H)-benzothiazolone derivatives have shown high affinity for sigma-1 receptors. nih.gov For instance, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one was identified as a potent sigma-1 receptor ligand with a Ki value of 0.6 nM and displayed moderate selectivity over the sigma-2 receptor subtype. nih.gov Other derivatives in this class also exhibited high affinity for sigma-1 binding sites with Ki values in the low nanomolar range. nih.gov These findings suggest that the broader benzothiazole scaffold has the potential for significant interaction with the sigma-1 receptor.

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a target for anti-inflammatory and immunomodulatory therapies. Certain N-benzothiazole derivatives have been shown to possess high affinity and selectivity for the CB2 receptor. nih.gov For example, N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives have demonstrated high affinity for CB2 receptors, with Ki values in the picomolar to low nanomolar range, and high selectivity over the CB1 receptor. nih.gov These compounds have also been shown to act as full agonists in cellular assays. nih.gov This indicates that the benzothiazole core is a viable scaffold for the development of potent and selective CB2 receptor ligands.

Interactions with Other Biomacromolecules and Cellular Pathways

Derivatives of this compound have been shown to interact with other significant biomacromolecules and cellular pathways, notably in the context of anticancer activity. A series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were synthesized and evaluated for their anticancer properties against various cancer cell lines. Several of these compounds exhibited potent activity, particularly against prostate cancer cell lines.

A key mechanism identified for their anticancer action is the inhibition of human germ cell alkaline phosphatase (hGC-ALP), an enzyme linked to the development of prostate cancer. semanticscholar.org The inhibitory activity of these compounds against hGC-ALP provides a molecular basis for their observed anticancer effects. researchgate.net

CompoundIC50 Value (μM) for hGC-ALP Inhibition
Compound 6d<0.075
Compound 6i<0.075
Compound 6k<0.075
Compound 6l<0.075

Furthermore, a study on N-(benzo[d]thiazol-2-ylmethyl)-4-(substituted)-piperazine-1-carbothioamide derivatives identified them as novel inhibitors of neuronal nitric oxide synthase (nNOS). researchgate.net The compound N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide showed significant and selective inhibition of nNOS, suggesting a neuroprotective potential. researchgate.net Molecular docking studies indicated a strong binding affinity of this compound to the nNOS binding site. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding modes and affinities.

Molecular docking studies have been instrumental in predicting how N-(Benzo[d]thiazol-2-yl)benzamide derivatives bind to various protein targets. These studies calculate the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. For instance, a series of N-(benzo[d]thiazol-2-yl)benzamide derivatives were investigated as quorum sensing inhibitors against Pseudomonas aeruginosa. The molecular docking analyses revealed binding affinity values ranging from -11.2 to -7.6 kcal/mol, indicating moderate to good binding potential. nih.govresearchgate.net

In another study focusing on antibacterial agents, derivatives of N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamide were docked against E. coli dihydroorotase (PDB ID: 2eg7). The binding affinities for the most promising compounds were in the range of -7.1 to -7.4 kcal/mol. semanticscholar.org The compound with the lowest binding affinity (-7.4 kcal/mol) was identified as a potential lead molecule. semanticscholar.org These values suggest a strong interaction with the active site of the enzyme.

The following table summarizes the predicted binding affinities of some N-(Benzo[d]thiazol-2-yl)benzamide derivatives against different protein targets.

Predicted Binding Affinities of N-(Benzo[d]thiazol-2-yl)benzamide Derivatives
DerivativeProtein TargetBinding Affinity (kcal/mol)
N-(benzo[d]thiazol-2-yl)benzamide derivativesPseudomonas aeruginosa LasR-7.6 to -11.2
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamidesE. coli dihydroorotase-7.1 to -7.4

Beyond predicting binding affinities, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamide derivatives docked into the E. coli dihydroorotase active site, the compound with the highest binding affinity formed three hydrogen bonds with the amino acid residues ARG A:20, ASN A:44, and ALA A:266. semanticscholar.org The oxygen and sulfur atoms within the ligand were identified as being primarily responsible for these hydrogen bond interactions. semanticscholar.org

In studies of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors, a co-crystal structure revealed that a benzyl (B1604629) substituent on the benzothiazole core interacts with a lipophilic floor of the active site, composed of residues Gly101, Gly102, Lys103, and Ser108. conicet.gov.ar This highlights the importance of hydrophobic contacts in the binding of these compounds.

In silico approaches like molecular docking are frequently used to validate and rationalize experimental biological activities. A strong correlation between predicted binding affinities and observed biological potency can provide confidence in the proposed mechanism of action. For example, the promising antibacterial activity of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides was supported by molecular docking simulations that showed favorable interactions with the amino acid residues of dihydroorotase. semanticscholar.org

Similarly, the anti-quorum sensing activity of N-(benzo[d]thiazol-2-yl)benzamide derivatives was found to be greater than that of the standard inhibitor, salicylic (B10762653) acid. nih.govresearchgate.net This experimental finding was corroborated by molecular docking studies that predicted strong binding of these derivatives to the LasR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods are used to calculate various molecular properties, including orbital energies, which are crucial for understanding chemical reactivity and electronic transitions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of N-(Benzo[d]thiazol-2-yl)benzamide, DFT calculations have been employed to optimize molecular geometries and analyze electronic properties. mdpi.com In a study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers, DFT calculations were used to study the electronic structure based on molecular orbitals. mdpi.com These calculations helped to explain the observed differences in their optical properties, which were influenced by the position of the nitro substituent. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter that reflects the chemical reactivity and kinetic stability of a molecule.

For N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, DFT calculations showed that the HOMO is primarily localized on the benzothiazole moiety. mdpi.com In contrast, the LUMO was significantly projected towards the benzoyl fragment, particularly for the para-substituted isomer. mdpi.com This distribution of frontier orbitals is indicative of an intramolecular charge transfer character upon electronic excitation. The position of the nitro group was found to influence the HOMO-LUMO energy gap, which correlated with the observed red-shift in the absorption bands in the order of ortho < meta < para substitution. mdpi.com

The following table presents a conceptual summary of the frontier molecular orbital characteristics for nitro-substituted N-(Benzo[d]thiazol-2-yl)benzamide.

Frontier Molecular Orbital Characteristics of Nitro-Substituted N-(Benzo[d]thiazol-2-yl)benzamide
Molecular OrbitalLocalizationSignificance
HOMOPrimarily on the benzothiazole moietyElectron-donating region
LUMOPrimarily on the nitrobenzoyl moietyElectron-accepting region

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, identifying electrophilic and nucleophilic sites. The MEP map is crucial for predicting how a molecule will interact with other molecules, including biological receptors.

In studies of related benzothiazole and benzimidazole (B57391) structures, MEP analysis reveals a distinct electronic landscape. niscpr.res.inresearchgate.net The regions of negative electrostatic potential, typically colored red or yellow, are concentrated around electronegative atoms such as the carbonyl oxygen and the nitrogen atoms of the thiazole ring. These areas represent electron-rich sites that are susceptible to electrophilic attack and are key participants in hydrogen bonding as acceptors. Conversely, regions of positive potential, colored blue, are located around the amide (N-H) proton and aromatic C-H protons, indicating electron-poor sites that are favorable for nucleophilic attack. niscpr.res.in The MEP map for this class of compounds thus highlights the primary sites for noncovalent interactions that govern molecular recognition and crystal packing.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of how a ligand might bind to a receptor, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. This technique simulates the natural movements and conformational changes of the molecules, providing a more realistic understanding of the binding event.

In studies involving N-(benzo[d]thiazol-2-yl)benzamide derivatives designed as potential quorum sensing inhibitors, MD simulations were performed to validate the docking results. nih.govresearchgate.net These simulations help to confirm that the predicted binding pose of the compound within the active site of a target protein is stable over a period of nanoseconds. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation provides insights into the stability of the complex and the flexibility of its components. A stable complex, indicated by low RMSD values, suggests a favorable and lasting interaction, reinforcing the compound's potential as an effective inhibitor. nih.govresearchgate.net

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination of N-(Benzo[d]thiazol-2-yl)benzamide Derivatives

The functionalization of the core structure, for instance with a nitro group, has been shown to significantly influence the crystal system and space group. mdpi.com Positional isomers (ortho-, meta-, and para-nitro derivatives) of N-(benzo[d]thiazol-2-yl)benzamide were found to crystallize in different systems, demonstrating the profound impact of subtle molecular changes on the solid-state arrangement. mdpi.combohrium.comupm.edu.my The o-nitro derivative, for example, exhibits a distorted geometry due to steric hindrance. mdpi.com

CompoundCrystal SystemSpace GroupReference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideMonoclinicP2₁/n mdpi.combohrium.com
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamideMonoclinicC2/c mdpi.combohrium.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamideOrthorhombicPbcn mdpi.combohrium.com
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamideOrthorhombicPna2₁ nih.gov
N-(benzo[d]thiazol-2-yl)-2-chloroacetamideMonoclinicP2₁/n researchgate.net

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π)

The stability and architecture of the crystal lattice are governed by a network of noncovalent intermolecular interactions. In the crystal structures of N-(benzo[d]thiazol-2-yl)benzamide derivatives, hydrogen bonding is a dominant feature. mdpi.comupm.edu.my A recurring and significant motif is the formation of dimer synthons through pairs of N−H···N hydrogen bonds, where the amide proton of one molecule interacts with the thiazole nitrogen of a neighboring molecule. mdpi.combohrium.com

In addition to these strong interactions, weaker C−H···O hydrogen bonds are consistently observed, further stabilizing the solid-state architecture. mdpi.comnih.gov In certain derivatives, π–π stacking interactions between the aromatic benzothiazole and phenyl rings also play a crucial role, particularly in molecules with distorted geometries where optimal hydrogen bonding may be hindered. bohrium.com These varied interactions can combine to create complex supramolecular assemblies, including one-dimensional ribbons and three-dimensional networks. nih.gov

Hirshfeld Surface and Energy Framework Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govbohrium.com By mapping properties onto this surface, researchers can gain detailed insights into the nature and prevalence of different molecular contacts. This analysis has been applied to N-(benzo[d]thiazol-2-yl)benzamide derivatives to corroborate findings from crystallographic data. mdpi.combohrium.comupm.edu.my

Furthermore, energy framework analysis, which combines intermolecular interaction energies calculated with quantum chemistry methods, can be used to visualize the strength and nature (electrostatic, dispersion) of the forces holding the molecules together in a graphical format. bohrium.com This provides a clear picture of the energetic topology of the crystal packing.

Conclusion

N-(Benzo[d]thiazol-2-ylmethyl)benzamide is a chemical entity of significant interest within the field of medicinal chemistry. While direct and extensive biological data for this specific compound are limited, the well-established pharmacological importance of the benzothiazole (B30560) and benzamide (B126) moieties, coupled with promising research on its close structural analogs, strongly suggests its potential as a lead compound for the development of new therapeutic agents. In particular, its potential as a neuronal nitric oxide synthase inhibitor for the treatment of neurodegenerative diseases warrants further investigation. Future research should focus on the definitive synthesis, characterization, and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential.

Emerging Applications and Future Research Directions

Development of N-(Benzo[d]thiazol-2-ylmethyl)benzamide as a Lead Scaffold for Therapeutic Agents

The this compound scaffold is a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets, making it a valuable starting point for developing new drugs. benthamscience.comnih.gov The benzothiazole (B30560) nucleus itself is a component of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective effects. chemistryjournal.netpcbiochemres.combohrium.comnih.gov

Researchers have modified this core structure to create derivatives with specific therapeutic applications. For instance, a series of N-(benzo[d]thiazol-2-ylmethyl)-4-(substituted)piperazine-1-carbothioamide derivatives have been designed and synthesized as potential inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Overproduction of nitric oxide by nNOS is linked to neuronal damage in neurodegenerative disorders. One compound from this series, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide, showed significant nNOS inhibition and demonstrated neuroprotective effects in a rat model of Parkinson's disease. nih.gov

Similarly, close analogues such as N-benzothiazol-2-yl benzamide (B126) derivatives have been investigated as allosteric activators of human glucokinase, a key enzyme in glucose metabolism, suggesting a potential application in treating type 2 diabetes. japsonline.com Other research has focused on developing N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents, which have shown potent activity against prostate cancer cell lines. nih.gov The versatility of the benzothiazole-benzamide framework allows for systematic structural modifications to optimize activity against a chosen therapeutic target. ijsrst.com

Exploration of Multi-Target Directed Ligands and Polypharmacology

Complex diseases like Alzheimer's disease and cancer often involve multiple pathological pathways. The traditional "one-target, one-molecule" approach is often insufficient for these conditions. This has led to the development of multi-target directed ligands (MTDLs), single compounds designed to interact with several biological targets simultaneously. nih.govnih.gov The this compound scaffold is well-suited for the design of MTDLs due to its ability to incorporate different pharmacophoric features. nih.gov

In the context of Alzheimer's disease, which is characterized by cholinergic deficits, amyloid-β plaques, and neuroinflammation, researchers have developed benzothiazole derivatives that act on multiple targets. For example, novel benzothiazole-based compounds have been designed as ligands for the histamine (B1213489) H₃ receptor (H₃R) while also evaluating their ability to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov One promising MTDL, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), demonstrated high affinity for the H₃R and potent inhibition of AChE, BuChE, and MAO-B. nih.govnih.gov This polypharmacological profile suggests that such compounds could offer a more effective therapeutic strategy for Alzheimer's than single-target drugs. nih.gov

Table 1: Multi-Target Activity of Benzothiazole Derivative 3s
TargetActivity MetricValue
Histamine H₃ Receptor (H₃R)Kᵢ0.036 µM
Acetylcholinesterase (AChE)IC₅₀6.7 µM
Butyrylcholinesterase (BuChE)IC₅₀2.35 µM
Monoamine Oxidase B (MAO-B)IC₅₀1.6 µM

Data derived from studies on multi-targeted benzothiazole derivatives for Alzheimer's disease. nih.govnih.gov

Integration of Advanced Computational Design and Predictive Modeling

Computational tools are integral to modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. For this compound and its analogues, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used. japsonline.comallsubjectjournal.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com For benzothiazole derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the p56lck protein tyrosine kinase, which is involved in cancer. benthamdirect.com These models use various molecular descriptors, such as surface area and partial charges, to identify the key structural features required for high potency. benthamdirect.com

Molecular docking simulations predict how a ligand binds to the active site of a target protein. This technique was used to investigate the binding of N-benzothiazol-2-yl benzamide analogues to the allosteric site of the glucokinase enzyme, providing insights that supported the in vitro assay results. japsonline.com Similarly, docking analysis of N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide revealed a significant binding affinity with the nNOS binding site, helping to explain its inhibitory activity. nih.gov These computational approaches help prioritize which novel analogues to synthesize and test, saving time and resources in the drug development process. allsubjectjournal.com

Table 2: QSAR Model Performance for Benzothiazole Derivatives as p56lck Inhibitors
Model ParameterValueDescription
r² (Correlation Coefficient)0.983Indicates the goodness of fit of the model for the training set.
q² (Cross-validated r²)0.723Measures the predictive ability of the model using cross-validation.
r²pred (Predictive r²)0.765Evaluates the model's ability to predict the activity of an external test set.

Data from a QSAR study on benzothiazole analogues, demonstrating the statistical validity of the predictive model. benthamdirect.com

Innovations in Synthetic Chemistry for Novel Analogue Libraries

The synthesis of diverse libraries of this compound analogues is crucial for exploring their therapeutic potential. The core of this process often involves the synthesis of the 2-aminobenzothiazole (B30445) precursor, followed by coupling with a desired benzoic acid derivative. researchgate.net A common method for forming the final amide bond is the reaction between an amine (like 2-aminomethylbenzothiazole) and a carboxylic acid (or its activated form, such as an acyl chloride). japsonline.commdpi.com

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. bohrium.commdpi.com For the synthesis of the benzothiazole ring itself, green chemistry protocols are being explored, such as using water as a solvent, employing microwave irradiation to accelerate reactions, or using reusable catalysts. bohrium.commdpi.com For the amide bond formation, coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) provide a straightforward method for linking the benzothiazole and benzamide fragments. mdpi.com

The ability to vary the substituents on both the benzothiazole and benzamide rings is key to creating large analogue libraries. For example, a general synthetic route for N-benzothiazol-2-yl benzamide analogues involved reacting 3-(chlorosulfonyl)benzoic acid with various amines to create a set of sulfonamides, which were then converted to acyl chlorides and reacted with 2-aminobenzothiazole to yield the final products. japsonline.com Such strategies allow for the systematic modification of the scaffold to probe structure-activity relationships and optimize drug-like properties.

Translational Research and Pre-clinical Development Strategies

Moving a promising compound from the laboratory to clinical trials requires extensive pre-clinical evaluation. This process involves assessing the compound's efficacy in animal models of disease, as well as its safety and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

For derivatives of the this compound scaffold, several in vivo studies have been conducted. The neuroprotective compound 18 (N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide) was tested in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. Treatment with the compound led to improvements in both motor and non-motor functions and increased dopamine (B1211576) levels in the brain, providing strong evidence of its therapeutic potential. nih.gov

In another example, a series of novel benzo[d]thiazol-2-yl-aminoacetamides were evaluated for anticonvulsant activity in mice using the maximal electroshock seizure (MES) test. nih.gov Promising compounds were identified that showed higher protective indices than standard drugs like phenytoin (B1677684) and carbamazepine. An acute neurotoxicity study using the rotarod test was also performed to ensure the compounds did not cause motor impairment at therapeutic doses. nih.gov Furthermore, in silico tools are often used early in development to predict pharmacokinetic profiles, helping to identify compounds that are likely to have good oral bioavailability and metabolic stability, thereby increasing the chances of success in later clinical stages. nih.gov

Table 3: In Vivo Anticonvulsant Activity of Lead Benzothiazole Derivatives
CompoundED₅₀ (mg/kg) in MES TestNeurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
5b15.4319.520.7
5q18.6648.734.9
Phenytoin (Standard)9.565.86.9
Carbamazepine (Standard)8.871.28.1

Data from a pre-clinical study showing the efficacy and safety margin of lead anticonvulsant compounds compared to standard drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(Benzo[d]thiazol-2-ylmethyl)benzamide derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between substituted 2-aminobenzothiazoles and carboxylic acid derivatives. For example, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with chloroethylpiperidine or morpholine derivatives to yield final products with good yields (78–90%) . Reaction conditions such as solvent choice (e.g., CH₂Cl₂ or DMF), catalysts (e.g., CBr₄), and temperature significantly impact yield and purity. Evidence shows that optimizing stoichiometry and reaction time (1–3.5 hours) improves reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Critical for confirming substitution patterns. For instance, methoxy groups at the 3-position show distinct singlets at δ 3.95 ppm, while aromatic protons in ortho-substituted benzamides resonate at δ 8.71–6.69 ppm .
  • HRMS : Validates molecular weight with <1 ppm error (e.g., calcd. 207.0587 vs. found 207.0567) .
  • FT-IR : Identifies functional groups (e.g., C=O stretches at 1664–1646 cm⁻¹ and N-H bends at 3303–3473 cm⁻¹) .

Q. What preliminary biological screening approaches assess the bioactivity of novel analogs?

  • Methodological Answer :

  • Enzyme inhibition assays : Evaluate IC₅₀ values against targets like cyclooxygenase (COX) for anti-inflammatory activity .
  • Microbroth dilution : Quantifies antimicrobial efficacy (e.g., against Gram-positive bacteria) with MIC values .
  • In vitro cytotoxicity : Brine-shrimp lethality assays (LC₅₀) screen for toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve structural contradictions between predicted and observed spectral data?

  • Methodological Answer : Discrepancies between predicted and experimental data (e.g., unexpected HRMS peaks or NMR shifts) require multi-technique validation. For example, X-ray crystallography confirmed the formation of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one (4) instead of the proposed quinoline derivative, highlighting the need for crystallographic validation when mass spectra are inconclusive .

Q. What computational strategies enhance the design of derivatives with targeted biological activities?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to biological targets (e.g., COX-2) by simulating interactions between substituents (e.g., morpholine/piperidine groups) and active sites .
  • QSAR modeling : Correlates electronic properties (e.g., Hammett σ values of substituents) with bioactivity trends .
  • Protein-templated synthesis : Guides the design of multitarget ligands (e.g., combining benzothiazole and triazole moieties) for complex diseases like Alzheimer’s .

Q. What methodologies optimize reaction conditions for challenging substitutions on the benzamide core?

  • Methodological Answer :

  • Substrate scope analysis : Test electron-donating (e.g., methoxy) and withdrawing (e.g., chloro) groups to assess functional group tolerance. For example, bromo-substituted styrenes achieve 92% yield, while benzyl groups fail under similar conditions .
  • Catalyst screening : CBr₄ promotes efficient one-pot synthesis of benzimidazole derivatives, reducing side products .
  • Temperature gradients : Higher temperatures (80–100°C) improve cyclization efficiency in heterocycle formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.